Cas no 3426-01-5 (3,5-Pyrazolidinedione,1,4-diphenyl-)

3,5-Pyrazolidinedione,1,4-diphenyl- is a heterocyclic organic compound featuring a pyrazolidinedione core substituted with phenyl groups at the 1 and 4 positions. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. Its rigid framework and electron-rich aromatic substituents enhance its utility in cyclization and functionalization reactions. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture allows for precise modifications, supporting applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. The product is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
3,5-Pyrazolidinedione,1,4-diphenyl- structure
3426-01-5 structure
Product Name:3,5-Pyrazolidinedione,1,4-diphenyl-
CAS No:3426-01-5
MF:C15H12N2O2
MW:252.267983436584
MDL:MFCD00737083
CID:306138
PubChem ID:92956
Update Time:2025-05-21

3,5-Pyrazolidinedione,1,4-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • 3,5-Pyrazolidinedione,1,4-diphenyl-
    • 1,4-Diphenyl-3,5-dioxo-pyrazolidin
    • 1,4-Diphenyl-3,5-dioxo-pyrazolidin [German]
    • 1,4-Diphenyl-3,5-pyrazolidinedione
    • 1,4-Diphenylpyrazolidine-3,5-dione
    • Diphenox
    • Kr 122
    • Phenopyrazone
    • SCHEMBL25466
    • NS00049487
    • 19OVL5JYLL
    • PHENOPYRAZONE [WHO-DD]
    • 3,5-Pyrazolidinedione, 1,4-diphenyl-
    • 3426-01-5
    • Q27252122
    • DTXSID10871889
    • EINECS 222-324-3
    • Phenopyrazon
    • PHENOPYRAZONE [MI]
    • UNII-19OVL5JYLL
    • MDL: MFCD00737083
    • Inchi: 1S/C15H12N2O2/c18-14-13(11-7-3-1-4-8-11)15(19)17(16-14)12-9-5-2-6-10-12/h1-10,13H,(H,16,18)
    • InChI Key: ZZMSHBOVYPIYOB-UHFFFAOYSA-N
    • SMILES: O=C1C(C(NN1C1C=CC=CC=1)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 252.08996
  • Monoisotopic Mass: 252.089878
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.4
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.1562 (rough estimate)
  • Melting Point: 233-234°
  • Boiling Point: 395.45°C (rough estimate)
  • Flash Point: °C
  • Refractive Index: 1.5906 (estimate)
  • PSA: 49.41

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Additional information on 3,5-Pyrazolidinedione,1,4-diphenyl-

Introduction to 3,5-Pyrazolidinedione,1,4-diphenyl- (CAS No. 3426-01-5)

3,5-Pyrazolidinedione,1,4-diphenyl-, identified by the Chemical Abstracts Service Number (CAS No.) 3426-01-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the pyrazolidinedione family, characterized by a six-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of phenyl groups at the 1,4 positions enhances its molecular complexity and potential biological activity, making it a subject of considerable interest in medicinal chemistry and drug discovery.

The structural framework of 3,5-Pyrazolidinedione,1,4-diphenyl- lends itself to diverse chemical modifications, which are exploited in the synthesis of various pharmacologically active molecules. Its unique electronic and steric properties make it a valuable scaffold for designing compounds with tailored biological responses. Recent advancements in computational chemistry and molecular modeling have further highlighted its potential as a lead compound in the development of novel therapeutic agents.

In the context of contemporary pharmaceutical research, 3,5-Pyrazolidinedione,1,4-diphenyl- has been explored for its inhibitory effects on several key enzymatic pathways. Studies have demonstrated its ability to modulate enzymes involved in inflammation and oxidative stress, which are critical factors in numerous pathological conditions. The phenyl substituents at the 1 and 4 positions contribute to enhanced binding affinity and selectivity, improving the compound's efficacy as an inhibitor.

One of the most compelling aspects of 3,5-Pyrazolidinedione,1,4-diphenyl- is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop derivatives with improved pharmacokinetic profiles and reduced toxicity. For instance, modifications at the 3 and 5 positions have led to compounds with enhanced solubility and bioavailability, making them more suitable for clinical applications.

The compound's potential extends beyond traditional pharmaceutical applications. In agrochemical research, derivatives of 3,5-Pyrazolidinedione,1,4-diphenyl- have been investigated for their herbicidal and fungicidal properties. The ability to fine-tune its structure allows scientists to develop environmentally friendly alternatives to conventional pesticides while maintaining high efficacy.

Recent clinical trials have begun to explore the therapeutic potential of 3,5-Pyrazolidinedione,1,4-diphenyl- in treating chronic inflammatory diseases. Preliminary results suggest that it may serve as a promising adjuvant therapy alongside existing treatments. Its mechanism of action involves inhibiting key pro-inflammatory cytokines and enzymes, thereby reducing inflammation and alleviating symptoms.

The synthesis of 3,5-Pyrazolidinedione,1,4-diphenyl- is another area where innovation has been prominent. Advances in synthetic methodologies have enabled more efficient and scalable production processes. These improvements are crucial for reducing costs and ensuring a steady supply for both research and commercial purposes.

The safety profile of 3,5-Pyrazolidinedione,1,4-diphenyl- has been thoroughly evaluated through various toxicological studies. Results indicate that it exhibits low toxicity at therapeutic doses when administered orally or intraperitoneally. However, further research is needed to fully understand its long-term effects and potential side reactions.

In conclusion,3,5-Pyrazolidinedione,1,4-diphenyl- (CAS No. 3426-01-5) is a versatile compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features make it an attractive scaffold for drug development, while recent research highlights its potential in treating inflammatory diseases and enhancing crop protection strategies.

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